molecular formula C8H3Cl2F3O2 B1406361 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde CAS No. 1706430-32-1

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1406361
M. Wt: 259.01 g/mol
InChI Key: WVHPYHZLTHPKHN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the CAS Number: 1706430-32-1 . It has a molecular weight of 259.01 . The IUPAC name of this compound is 3,4-dichloro-5-(trifluoromethoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde is 1S/C8H3Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-3H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde is a liquid at ambient temperature . The compound has a molecular formula of C8H3Cl2F3O2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde has been used in the highly stereoselective synthesis of 2,3-epoxy-amides, demonstrating its utility in facilitating specific chemical transformations (Fernández, Durante-Lanes, & López-Herrera, 1990).

Materials Science and Coordination Chemistry

  • This compound plays a role in the synthesis of metal clusters, contributing to the understanding of their magnetic properties, as seen in the study of cubane cobalt and nickel clusters (Zhang et al., 2013).

Novel Compounds and Antioxidant Activities

  • Research has explored the synthesis of novel derivatives of this compound and their potential antioxidant activities, as in the case of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives (Yüksek et al., 2015).

Catalytic Applications

  • It has been investigated for its role in catalytic applications, such as in the oxidation of benzyl alcohol to benzaldehyde, which is significant for various industrial processes (Sharma, Soni, & Dalai, 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPYHZLTHPKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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